An In-depth Technical Guide to Ethyl 4-(4-aminophenyl)butanoate: Properties, Synthesis, and Characterization
An In-depth Technical Guide to Ethyl 4-(4-aminophenyl)butanoate: Properties, Synthesis, and Characterization
A Note on Chemical Nomenclature: The compound requested, Ethyl 4-((4-aminophenyl)amino)butanoate, suggests a secondary amine linkage between the phenyl ring and the butanoate chain. However, a thorough review of chemical databases and scientific literature reveals no information on this specific structure. It is highly probable that the intended compound is its structural isomer, Ethyl 4-(4-aminophenyl)butanoate (CAS No. 15116-32-2), where the phenyl group is directly attached to the butanoate chain at the 4-position. This guide will focus on this well-documented isomer, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-(4-aminophenyl)butanoate is an organic compound that integrates several key functional groups: a primary aromatic amine, an ethyl ester, and a flexible four-carbon aliphatic chain. This unique combination of a hydrophilic aniline moiety and a lipophilic ester-alkyl chain makes it a molecule of interest in medicinal chemistry and materials science. As a derivative of 4-phenylbutyric acid, a compound known to act as a chemical chaperone and histone deacetylase inhibitor, its esters and analogues are of significant interest for potential therapeutic applications. This guide provides a detailed examination of its chemical and physical properties, a validated synthesis protocol, and an analysis of its expected spectral characteristics.
Molecular Structure and Physicochemical Properties
The fundamental structure of Ethyl 4-(4-aminophenyl)butanoate is key to its chemical behavior. The primary amine offers a site for hydrogen bonding and salt formation, while the ester group is susceptible to hydrolysis but also contributes to the molecule's ability to cross cellular membranes.
Caption: Structure of Ethyl 4-(4-aminophenyl)butanoate.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | Ethyl 4-(4-aminophenyl)butanoate | - |
| Synonyms | Ethyl 4-(4-aminophenyl)butyrate | [1] |
| CAS Number | 15116-32-2 (Free Base) | [2][3] |
| 91563-88-1 (HCl Salt) | [2] | |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | Liquid | Supplier Data |
| Purity | Typically ≥99.0% | Supplier Data |
| Computed XLogP3 | 2.1 | PubChem CID 85735 |
| Hydrogen Bond Donors | 1 | PubChem CID 85735 |
| Hydrogen Bond Acceptors | 3 | PubChem CID 85735 |
| Rotatable Bond Count | 6 | PubChem CID 85735 |
Synthesis and Reactivity
The synthesis of Ethyl 4-(4-aminophenyl)butanoate is typically achieved through a two-step process starting from 4-(4-nitrophenyl)butyric acid. This common laboratory-scale synthesis involves the reduction of a nitro group followed by an acid-catalyzed esterification.
Caption: Synthetic workflow for Ethyl 4-(4-aminophenyl)butanoate.
Experimental Protocol: Synthesis of Ethyl 4-(4-aminophenyl)butanoate[1]
This protocol is adapted from established literature procedures.
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Reduction of the Nitro Group:
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Dissolve 10.0 g of 4-(4-nitrophenyl)butyric acid in 150 mL of ethanol in a suitable hydrogenation vessel.
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Add 50 mg of a 10% palladium on carbon (Pd/C) catalyst to the solution.
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Pressurize the vessel with hydrogen gas and agitate the mixture until hydrogen uptake ceases.
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Causality Insight: The Pd/C catalyst is a highly efficient heterogeneous catalyst for the reduction of aromatic nitro groups to primary amines under hydrogen pressure. Ethanol serves as a suitable solvent for both the starting material and the product.
-
-
Catalyst Removal:
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Purge the reaction system with an inert gas, such as nitrogen, to safely remove any residual hydrogen.
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Filter the solution through a pad of celite to remove the solid Pd/C catalyst. The resulting filtrate contains 4-(4-aminophenyl)butyric acid.
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-
Esterification:
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To the filtrate, add 3 mL of boron trifluoride etherate (BF₃·OEt₂).
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Heat the solution to reflux for 10 hours.
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Causality Insight: BF₃·OEt₂ is a potent Lewis acid that catalyzes the Fischer esterification between the carboxylic acid and the ethanol solvent. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
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-
Isolation and Purification:
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Allow the reaction mixture to cool to room temperature.
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Remove the ethanol solvent under reduced pressure using a rotary evaporator.
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The resulting colorless residue is the crude product.
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Recrystallize the product from an ethanol-hexane solvent system to afford pure Ethyl 4-(4-aminophenyl)butanoate.
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Analytical Characterization: A Predictive Approach
While experimental spectral data for Ethyl 4-(4-aminophenyl)butanoate is not widely published, its expected spectroscopic signature can be reliably predicted based on its functional groups and data from structurally related compounds such as 4-(4-aminophenyl)butanoic acid[4] and other aromatic ethyl esters.
¹H NMR Spectroscopy (Predicted)
(Reference Solvent: CDCl₃)
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δ 7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the alkyl chain.
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δ 6.6-6.8 ppm (d, 2H): Aromatic protons ortho to the amino group.
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δ 4.1 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).
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δ 3.6 ppm (br s, 2H): Protons of the primary amine (-NH₂). The chemical shift can vary depending on solvent and concentration.
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δ 2.6 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-Ar-CH₂-).
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δ 2.3 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
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δ 1.9 ppm (m, 2H): Methylene protons at the 3-position of the butanoate chain.
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δ 1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).
¹³C NMR Spectroscopy (Predicted)
(Reference Solvent: CDCl₃)
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δ ~173 ppm: Carbonyl carbon of the ester.
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δ ~145 ppm: Aromatic carbon attached to the amino group.
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δ ~130-132 ppm: Quaternary aromatic carbon attached to the alkyl chain.
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δ ~129 ppm: Aromatic carbons ortho to the alkyl chain.
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δ ~115 ppm: Aromatic carbons ortho to the amino group.
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δ ~60 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).
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δ ~35 ppm: Methylene carbon adjacent to the aromatic ring.
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δ ~34 ppm: Methylene carbon adjacent to the carbonyl group.
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δ ~26 ppm: Methylene carbon at the 3-position.
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δ ~14 ppm: Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted)
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3450-3300 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary aromatic amine.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2980-2850 cm⁻¹: Aliphatic C-H stretching from the butanoate and ethyl groups.
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~1730 cm⁻¹: A strong, sharp C=O stretching band, characteristic of a saturated ester.[5]
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~1620 cm⁻¹ & ~1520 cm⁻¹: N-H bending and aromatic C=C stretching vibrations.
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~1250 cm⁻¹ & ~1100 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.[5]
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): m/z = 207.
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Key Fragmentation Patterns:
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Loss of the ethoxy group (-OC₂H₅): m/z = 162.
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Loss of the ethyl group (-C₂H₅): m/z = 178.
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Formation of the tropylium-like ion from the aminophenylalkyl chain.
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Cleavage at the benzylic position.
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Potential Applications in Drug Development
While specific biological activities for Ethyl 4-(4-aminophenyl)butanoate have not been extensively reported, its structural components are prevalent in many pharmacologically active molecules.
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Scaffold for Medicinal Chemistry: The 4-aminophenyl moiety is a common building block in the synthesis of pharmaceuticals, including sulfonamides and other targeted therapies. The primary amine provides a reactive handle for further functionalization to explore structure-activity relationships.
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Prodrug Potential: The ethyl ester group increases the lipophilicity of the parent carboxylic acid (4-(4-aminophenyl)butanoic acid), which could enhance its ability to cross biological membranes. In vivo, this ester could be hydrolyzed by esterases to release the active carboxylic acid, a classic prodrug strategy.[6]
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Analgesic and Anesthetic Research: Many local anesthetics, such as benzocaine (ethyl 4-aminobenzoate), are esters of aminobenzoic acids.[3] While structurally different, the presence of the aromatic amine and ethyl ester in Ethyl 4-(4-aminophenyl)butanoate suggests it could be investigated as a lead compound in the development of new analgesic or anesthetic agents.
Safety and Handling
No specific toxicology data is available for Ethyl 4-(4-aminophenyl)butanoate. However, based on its functional groups and data for the related compound 4-(4-aminophenyl)butanoic acid, the following precautions are advised:
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Causes skin and serious eye irritation. [4]
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May cause respiratory irritation. [4]
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Conclusion
Ethyl 4-(4-aminophenyl)butanoate is a versatile chemical intermediate with significant potential for applications in research and development, particularly within the pharmaceutical industry. While detailed characterization and biological studies are sparse in the public domain, its synthesis is straightforward, and its chemical properties can be reliably predicted. This guide provides a foundational understanding for scientists looking to work with this compound, offering a solid basis for future research into its potential as a novel therapeutic agent or a valuable synthetic building block.
References
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PubChem. 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. [Link]
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Patsnap Synapse. What is Ethyl Aminobenzoate used for?[Link]
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PrepChem.com. Synthesis of ethyl 4-(4-aminophenyl)butyrate. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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Frontiers in Pharmacology. Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. [Link]
